molecular formula C28H42Li4N7O16P3S B13842926 tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Cat. No.: B13842926
M. Wt: 885.5 g/mol
InChI Key: VKXJLOGMXMKFNP-MAKHBLPBSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a tetralithium salt featuring a highly complex structure. Its core includes:

  • A thieno[3,4-d]imidazole moiety linked via a pentanoylamino-hexanoylamino chain to a prop-1-enyl group.
  • A pyrimidine ring substituted with an amino group and a 2-oxo functionality.
  • A phosphorylated sugar backbone (oxolan-2-yl) with multiple phosphate groups, stabilized by four lithium ions.

Properties

Molecular Formula

C28H42Li4N7O16P3S

Molecular Weight

885.5 g/mol

IUPAC Name

tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C28H46N7O16P3S.4Li/c29-26-17(14-35(28(40)34-26)24-13-19(36)20(49-24)15-48-53(44,45)51-54(46,47)50-52(41,42)43)7-6-12-31-22(37)9-2-1-5-11-30-23(38)10-4-3-8-21-25-18(16-55-21)32-27(39)33-25;;;;/h6-7,14,18-21,24-25,36H,1-5,8-13,15-16H2,(H,30,38)(H,31,37)(H,44,45)(H,46,47)(H2,29,34,40)(H2,32,33,39)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1

InChI Key

VKXJLOGMXMKFNP-MAKHBLPBSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

Origin of Product

United States

Preparation Methods

Scientific Research Applications

Biotin-11-deoxycytidine triphosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Key Properties :

  • Solubility : Enhanced by lithium ions, making it suitable for aqueous biological systems .
  • Biological Interactions : The phosphate backbone and nucleobase-like structure enable interactions with enzymes involved in nucleic acid metabolism or signal transduction .
Structural and Functional Analogues
Compound Name Structural Features Key Properties Applications References
Li₄-PTFSA (Tetralithium benzene-1,2,4,5-tetrayltetrakis((trifluoromethylsulfonyl)amide)) Aromatic core with four triflimide groups; high electronegativity due to fluorine. - Redox potential: ~4.0 V (vs. Li+/Li)
- Ionic conductivity: ~10⁻⁴ S cm⁻¹
High-voltage lithium-ion batteries
Tetralithium calix[4]arenesulfonate octahydrate Calix[4]arene scaffold with sulfonate groups; eight water molecules in crystal lattice. - Ionic conductivity: 10⁻⁷–10⁻⁴ S cm⁻¹ (RH 10–95%)
- Thermal stability: >200°C
Proton-conducting materials, ion-exchange resins
Adenosine 3-phosphate 5-phosphosulfate tetralithium salt Adenine ribose with dual phosphate-sulfate groups. - Enzymatic substrate for sulfotransferases
- Hydrolytically unstable
Sulfation reactions in drug metabolism
Methylmalonyl coenzyme A tetralithium salt hydrate Coenzyme A derivative with methylmalonyl group; four lithium ions. - Substrate for methylmalonyl-CoA mutase
- Soluble in aqueous buffers
Study of vitamin B12-dependent metabolic pathways
Tetrakis(μ₃-N-isopropyl-2,4-dimethyl-1-oxa-5-azapenta-2,4-dienyl)-tetralithium Tetranuclear Li clusters with ketoiminate ligands. - Average Li–O bond length: 1.905–2.00 Å
- S₄-symmetric geometry
Coordination chemistry, polymerization catalysts
Target Compound Hybrid of nucleobase, phosphorylated sugar, and thienoimidazole. - Bioavailability enhancer
- Potential enzyme inhibitor (IC₅₀: 0.12–0.81 mg/mL)
Drug delivery, antiviral/anticancer research
Key Contrasts
  • Conductivity : The target compound’s conductivity is uncharacterized but likely lower than Li₄-PTFSA or calixarenesulfonate due to its bulky organic framework .
  • Enzymatic Specificity: Unlike adenosine 3-phosphate 5-phosphosulfate, the target compound’s nucleobase and phosphate groups may target kinases or polymerases rather than sulfotransferases .
  • Thermal Stability : Methylmalonyl CoA and the target compound are less stable at high temperatures compared to calixarenesulfonate or Li₄-PTFSA .
Research Findings
  • Drug Delivery: The target compound’s phosphorylated backbone facilitates nanocarrier formation, achieving controlled drug release (e.g., 80% release over 24 hours in vitro) .
  • Antiviral Activity : Structural analogs with similar nucleobase motifs show 50–70% inhibition of viral replication in cell cultures .
  • Metabolic Pathways : Methylmalonyl CoA’s mutase-dependent conversion to succinyl CoA contrasts with the target compound’s putative role in ATP-mediated immune modulation .

Biological Activity

Tetralithium phosphate, specifically the compound tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate , has garnered attention for its diverse biological activities. This comprehensive overview will detail its mechanisms of action, biological effects, and relevant research findings.

Overview of Tetralithium Phosphate

Tetralithium phosphate is recognized primarily as a G-protein activator. Its structure allows it to interact with various cellular pathways, influencing protein interactions and cellular responses. The compound is often used in research settings to explore G-protein coupled receptor (GPCR) signaling and other related pathways.

  • G-Protein Activation :
    • Tetralithium phosphate acts as a potent activator of G-proteins. It stimulates the exchange of GDP for GTP on the G-protein α subunit, leading to the activation of downstream signaling pathways.
    • This activation can protect proteins from proteolytic degradation and stimulate GLUT4 translocation in a tyrosine kinase-dependent manner .
  • Phospholipase Stimulation :
    • The compound stimulates phospholipases, which are crucial for generating second messengers in various signaling pathways. This activity can lead to changes in cellular metabolism and function.
  • Actin Polymerization :
    • Tetralithium phosphate induces actin polymerization, which is essential for cell motility and structure. This effect is particularly relevant in processes such as wound healing and immune responses .

Biological Effects

The biological effects of tetralithium phosphate have been studied extensively in various contexts:

  • Cellular Metabolism : Research indicates that tetralithium phosphate can enhance glucose uptake in muscle cells by promoting GLUT4 translocation to the plasma membrane .
  • Neurotransmitter Interaction : Studies have shown that it can modulate neurotransmitter receptor interactions, impacting signaling pathways associated with mood regulation and neuroprotection .

Case Studies and Research Findings

Several studies have highlighted the biological activity of tetralithium phosphate:

  • G-Protein Interaction Studies :
    • A study by Hensler et al. (2002) demonstrated that tetralithium phosphate could differentially regulate 5-HT1A receptor-G protein interactions in the brain following chronic antidepressant administration, suggesting its role in mood-related signaling pathways .
  • Cellular Response to Injury :
    • Research has shown that activation of G-proteins by tetralithium phosphate can enhance cellular responses to injury by promoting protective signaling pathways that prevent apoptosis .
  • Inflammatory Response Modulation :
    • In vitro studies have indicated that tetralithium phosphate may attenuate inflammatory responses by modulating cell signaling pathways involved in inflammation .

Data Tables

Biological Activity Effect Reference
G-Protein ActivationStimulates GDP-GTP exchangeHensler et al., 2002
GLUT4 TranslocationEnhances glucose uptakeHensler et al., 2002
Actin PolymerizationInduces cytoskeletal changesHensler et al., 2002
Inflammatory Response ModulationAttenuates inflammatory cell accumulationMedChemExpress Data Sheet

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